1-Piperidinecarboxamide, N-(4-chloro-3-nitrobenzoyl)-
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Overview
Description
1-Piperidinecarboxamide, N-(4-chloro-3-nitrobenzoyl)- is a chemical compound that belongs to the class of piperidinecarboxamides It is characterized by the presence of a piperidine ring attached to a carboxamide group, with a 4-chloro-3-nitrobenzoyl substituent
Preparation Methods
The synthesis of 1-Piperidinecarboxamide, N-(4-chloro-3-nitrobenzoyl)- typically involves the reaction of piperidine with 4-chloro-3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-Piperidinecarboxamide, N-(4-chloro-3-nitrobenzoyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The carboxamide group can undergo hydrolysis to form the corresponding carboxylic acid and amine.
Common reagents used in these reactions include hydrogen gas, catalysts, nucleophiles, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Piperidinecarboxamide, N-(4-chloro-3-nitrobenzoyl)- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-Piperidinecarboxamide, N-(4-chloro-3-nitrobenzoyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro and chloro substituents play a crucial role in its binding affinity and activity. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-Piperidinecarboxamide, N-(4-chloro-3-nitrobenzoyl)- can be compared with other piperidinecarboxamide derivatives, such as:
1-Piperidinecarboxamide: Lacks the 4-chloro-3-nitrobenzoyl substituent, resulting in different chemical and biological properties.
N-(3-chloro-4-methylphenyl)-1-piperidinecarboxamide: Similar structure but with a methyl group instead of a nitro group, leading to variations in reactivity and applications.
The uniqueness of 1-Piperidinecarboxamide, N-(4-chloro-3-nitrobenzoyl)- lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable for targeted research and applications.
Properties
CAS No. |
680212-56-0 |
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Molecular Formula |
C13H14ClN3O4 |
Molecular Weight |
311.72 g/mol |
IUPAC Name |
N-(4-chloro-3-nitrobenzoyl)piperidine-1-carboxamide |
InChI |
InChI=1S/C13H14ClN3O4/c14-10-5-4-9(8-11(10)17(20)21)12(18)15-13(19)16-6-2-1-3-7-16/h4-5,8H,1-3,6-7H2,(H,15,18,19) |
InChI Key |
LNLLPQBLUPTBIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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